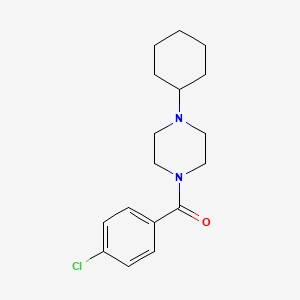![molecular formula C19H19FN4S B4590141 N-(2,3-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4590141.png)
N-(2,3-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-N'-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]thiourea is a useful research compound. Its molecular formula is C19H19FN4S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.13144596 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Characterization
Thiourea derivatives have been a point of interest for their crystal structure and intramolecular interactions. Studies such as by Saeed and colleagues have revealed the crystal structure of thiourea compounds, highlighting the significance of intermolecular hydrogen bonding and the arrangement in the crystalline state. This structural insight is crucial for understanding the compound's physical properties and potential applications in materials science (Saeed et al., 2005).
Anticancer Activity
The anticancer potential of thiourea derivatives, including fluorine-substituted compounds, has been explored in various studies. Compounds with fluorine substitution have shown promising anticancer activity against lung, breast, and CNS cancer cell lines, as demonstrated by Hammam et al. This suggests a potential therapeutic application for these compounds in cancer treatment (Hammam et al., 2005).
Molecular Docking and Biological Activities
Further research has delved into the molecular docking and biological activities of thiourea derivatives. For instance, the work by Hussain et al. on Cu(I) thiourea derivatives with triphenylphosphine demonstrates not only the synthesis and structural analysis but also explores the interaction of these compounds with DNA, showcasing their potential as agents in medicinal chemistry and drug design (Hussain et al., 2020).
Synthesis and Antimicrobial Activity
The synthesis and evaluation of thiourea derivatives for antimicrobial activity have been a significant area of research. Novel thiourea derivatives have been synthesized and tested for their antimicrobial properties, offering new avenues for developing antibacterial and antifungal agents. Studies like those conducted by Koca and colleagues have synthesized acyl thiourea derivatives with pyrazole moiety, assessing their toxicity against various cancer cell lines and showcasing their potential as antimicrobial agents (Koca et al., 2013).
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[1-[(4-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4S/c1-13-4-3-5-17(14(13)2)21-19(25)22-18-10-11-24(23-18)12-15-6-8-16(20)9-7-15/h3-11H,12H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNBWLIPWMVTKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NC2=NN(C=C2)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B4590059.png)
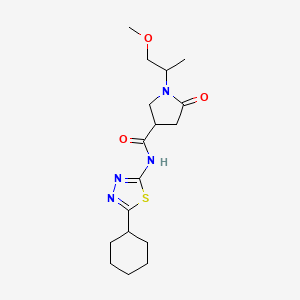
![(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B4590069.png)
![N-(4-acetylphenyl)-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B4590074.png)
![4-allyl-3-[4-(cyclopentyloxy)phenyl]-5-[(3,4-dichlorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4590081.png)
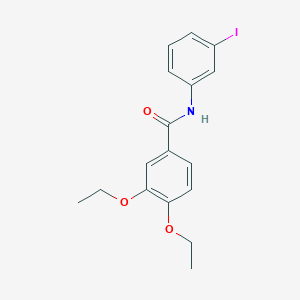
![(2-bromophenyl)[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4590098.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4590103.png)
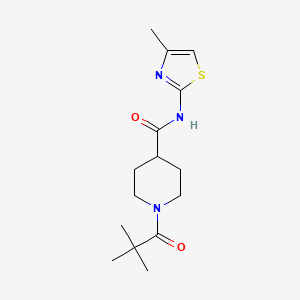
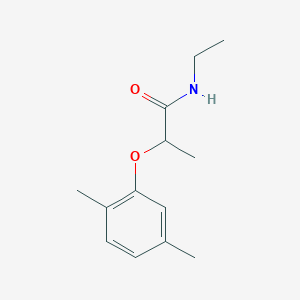
![2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thi ophen-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4590129.png)
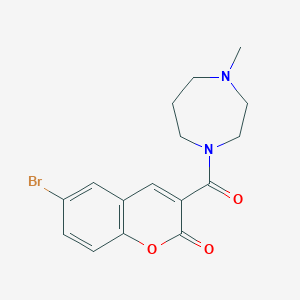
![ethyl {[4-(3-hydroxypropyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4590133.png)
